molecular formula C19H18O8 B1250508 6-Deoxyclitoracetal

6-Deoxyclitoracetal

Cat. No. B1250508
M. Wt: 374.3 g/mol
InChI Key: GAQSUFOBIREXHT-VQIMIIECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Deoxyclitoracetal is a natural product found in Millettia brandisiana and Clitoria fairchildiana with data available.

Scientific Research Applications

Cytotoxic and Topoisomerase II Inhibitory Activities

6-Deoxyclitoracetal and its derivatives show promise in cancer research. A study by Sangthong et al. (2011) demonstrated that certain derivatives of 6-Deoxyclitoracetal exhibit significant in vitro cytotoxic activities against various cancer cell lines. They also inhibit topoisomerase II activity and demonstrate DNA intercalating properties.

Smooth Muscle Relaxant Effect

6-Deoxyclitoracetal has been studied for its pharmacological effects on smooth muscle preparations. Itthipanichpong et al. (2001) found that 6-Deoxyclitoracetal significantly reduces the spontaneous contraction of isolated rat uterus and inhibits contractions induced by various agents, indicating a smooth muscle relaxant effect.

Structure-Activity Relationship in Cancer Cell Lines

The structural properties of 6-Deoxyclitoracetal are crucial for its biological activity. Pangkam & Chimsook (2013) compared 6-Deoxyclitoracetal with Stemonal, another rotenoid compound, and found that only 6-Deoxyclitoracetal demonstrated cytotoxicity against cancer cell lines. This highlights the importance of molecular structure in determining its biological effects.

properties

Product Name

6-Deoxyclitoracetal

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

(6aR,12aR)-11,12a-dihydroxy-2,3,9-trimethoxy-6,6a-dihydrochromeno[3,4-b]chromen-12-one

InChI

InChI=1S/C19H18O8/c1-23-9-4-11(20)17-15(5-9)27-16-8-26-12-7-14(25-3)13(24-2)6-10(12)19(16,22)18(17)21/h4-7,16,20,22H,8H2,1-3H3/t16-,19-/m1/s1

InChI Key

GAQSUFOBIREXHT-VQIMIIECSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)O[C@@H]3COC4=CC(=C(C=C4[C@@]3(C2=O)O)OC)OC)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC3COC4=CC(=C(C=C4C3(C2=O)O)OC)OC)O

synonyms

6-CD cpd
6-deoxyclitoriacetal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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